N-(4-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide
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Overview
Description
N-(4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoxaline core, a chlorinated methoxyphenyl group, and a carbamoylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable diketone under acidic conditions.
Introduction of the Chlorinated Methoxyphenyl Group: This step involves the reaction of the quinoxaline intermediate with 3-chloro-4-methoxyphenyl isocyanate in the presence of a base.
Carbamoylmethylation: The final step includes the reaction of the intermediate with N-methylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: The chlorinated methoxyphenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds.
Scientific Research Applications
N-(4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in inflammatory and cancer pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
- 3-Chloro-4-methoxyphenyl isocyanate
- Quinoxaline derivatives
Uniqueness
N-(4-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE stands out due to its unique combination of a quinoxaline core and a chlorinated methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21ClN4O4 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[4-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-methylpropanamide |
InChI |
InChI=1S/C21H21ClN4O4/c1-4-19(28)25(2)20-21(29)26(16-8-6-5-7-15(16)24-20)12-18(27)23-13-9-10-17(30-3)14(22)11-13/h5-11H,4,12H2,1-3H3,(H,23,27) |
InChI Key |
OGWJOQREGQKZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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